molecular formula C16H18N6O3S B3005634 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1251569-18-2

2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B3005634
CAS No.: 1251569-18-2
M. Wt: 374.42
InChI Key: NLRAVUBRLVEWFV-UHFFFAOYSA-N
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Description

2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a morpholine ring, a triazolopyrazine core, and a thiophene moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazolopyrazine core, followed by the introduction of the morpholine and thiophene groups. Common reagents used in these reactions include hydrazine derivatives, thiophene carboxaldehyde, and morpholine. The reaction conditions often involve refluxing in solvents like ethanol or dimethylformamide (DMF) with catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols .

Scientific Research Applications

2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrazine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the morpholine and thiophene groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide apart is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. The presence of the morpholine ring, triazolopyrazine core, and thiophene moiety provides a versatile platform for further functionalization and optimization for specific applications .

Properties

IUPAC Name

2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3S/c23-13(18-10-12-2-1-9-26-12)11-22-16(24)21-4-3-17-14(15(21)19-22)20-5-7-25-8-6-20/h1-4,9H,5-8,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRAVUBRLVEWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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